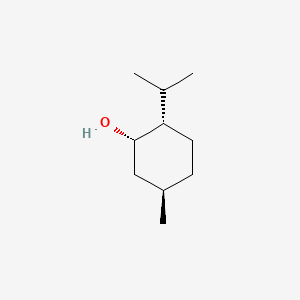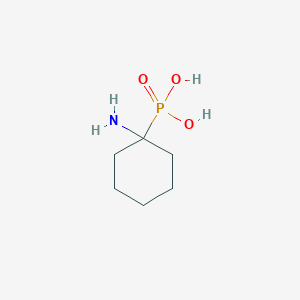
(1-氨基环己基)膦酸
描述
(1-Amino-1-cyclohexyl)phosphonic acid is a chemical compound characterized by the presence of an amino group attached to a cyclohexyl ring, which is further bonded to a phosphonic acid group
科学研究应用
(1-Amino-1-cyclohexyl)phosphonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
Target of Action
(1-Aminocyclohexyl)phosphonic acid, as an aminophosphonic acid, is known to interact with various enzymes, acting as an inhibitor . These enzymes often play crucial roles in biological systems, and their inhibition can lead to significant physiological effects .
Mode of Action
The compound interacts with its targets through a mechanism that involves the formation of a phosphorus-carbon bond . This interaction results in the inhibition of the target enzymes, leading to changes in the biological system .
Biochemical Pathways
Aminophosphonic acids, including (1-Aminocyclohexyl)phosphonic acid, are known to affect various biochemical pathways. They mimic the phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . This can lead to a wide range of downstream effects, depending on the specific pathways and enzymes involved .
Result of Action
The molecular and cellular effects of (1-Aminocyclohexyl)phosphonic acid’s action would depend on the specific targets and pathways it affects. For instance, the inhibition of certain enzymes could lead to changes in cellular metabolism, potentially resulting in various physiological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1-Aminocyclohexyl)phosphonic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
生化分析
Biochemical Properties
(1-Aminocyclohexyl)phosphonic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to act as a potent inhibitor of metalloproteases, including leucine aminopeptidase, aminopeptidase N, and malarial aspartyl aminopeptidase . The compound’s phosphonic acid group forms strong electrostatic interactions with the positively charged metal ions in the active sites of these enzymes, thereby inhibiting their activity. Additionally, (1-Aminocyclohexyl)phosphonic acid can act as a ligand in metal coordination complexes, further influencing biochemical pathways .
Cellular Effects
(1-Aminocyclohexyl)phosphonic acid affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to influence the activity of enzymes involved in amino acid metabolism, thereby altering the levels of key metabolites within the cell . This compound can also modulate cell signaling pathways by interacting with specific receptors or enzymes, leading to changes in gene expression and cellular responses. For instance, its interaction with metalloproteases can impact processes such as protein degradation and turnover, which are crucial for maintaining cellular homeostasis .
Molecular Mechanism
The molecular mechanism of (1-Aminocyclohexyl)phosphonic acid involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound’s phosphonic acid group mimics the transition state of enzyme substrates, allowing it to bind tightly to the active sites of target enzymes . This binding inhibits the enzyme’s activity, preventing the catalysis of its natural substrates. Additionally, (1-Aminocyclohexyl)phosphonic acid can influence gene expression by modulating the activity of transcription factors or other regulatory proteins involved in gene regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-Aminocyclohexyl)phosphonic acid can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term exposure to (1-Aminocyclohexyl)phosphonic acid in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in enzyme activity and metabolic flux .
Dosage Effects in Animal Models
The effects of (1-Aminocyclohexyl)phosphonic acid in animal models vary with different dosages. At low doses, the compound has been observed to modulate enzyme activity and metabolic pathways without causing significant toxicity . At higher doses, (1-Aminocyclohexyl)phosphonic acid can exhibit toxic effects, including hepatotoxicity and disruptions in normal cellular functions . Threshold effects have been noted, where specific dosages result in marked changes in biological activity, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
(1-Aminocyclohexyl)phosphonic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized by enzymes such as phosphonatase, which catalyzes the hydrolysis of phosphonic acid derivatives . This interaction can influence metabolic flux and the levels of various metabolites within the cell. Additionally, (1-Aminocyclohexyl)phosphonic acid can affect the biosynthesis of other phosphonate-containing compounds, further impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, (1-Aminocyclohexyl)phosphonic acid is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s uptake and localization within different cellular compartments . The distribution of (1-Aminocyclohexyl)phosphonic acid can influence its biological activity, as its accumulation in specific tissues or organelles can enhance or inhibit its effects on cellular processes .
Subcellular Localization
The subcellular localization of (1-Aminocyclohexyl)phosphonic acid is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, (1-Aminocyclohexyl)phosphonic acid may localize to the cytoplasm, where it interacts with cytosolic enzymes and proteins, or to the nucleus, where it can influence gene expression . The precise localization of the compound can determine its impact on cellular functions and metabolic pathways .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-amino-1-cyclohexyl)phosphonic acid typically involves the reaction of cyclohexylamine with phosphorous acid or its derivatives. One common method is the McKenna procedure, which involves the dealkylation of dialkyl phosphonates using bromotrimethylsilane followed by methanolysis . This method is favored due to its efficiency and the high purity of the resulting product.
Industrial Production Methods: Industrial production of (1-amino-1-cyclohexyl)phosphonic acid often employs large-scale chemical reactors where the reactants are combined under controlled conditions to ensure consistent quality and yield. The use of automated systems for monitoring and adjusting reaction parameters is common to optimize the production process.
化学反应分析
Types of Reactions: (1-Amino-1-cyclohexyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions include substituted phosphonic acids, phosphine derivatives, and various cyclohexylamine derivatives.
相似化合物的比较
Amino Phosphonic Acids: Compounds like α-amino phosphonic acids, which have similar structural features but differ in the nature of the amino group and the phosphonic acid moiety.
Phosphonates: Compounds containing the phosphonate group, such as glyphosate and ethephon, which are widely used in agriculture and industry.
Uniqueness: (1-Amino-1-cyclohexyl)phosphonic acid is unique due to its cyclohexyl ring structure, which imparts specific steric and electronic properties that influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
(1-aminocyclohexyl)phosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14NO3P/c7-6(11(8,9)10)4-2-1-3-5-6/h1-5,7H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMSRCTIIPRWCGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(N)P(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60986674 | |
| Record name | (1-Aminocyclohexyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60986674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67398-11-2 | |
| Record name | NSC320308 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=320308 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1-Aminocyclohexyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60986674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


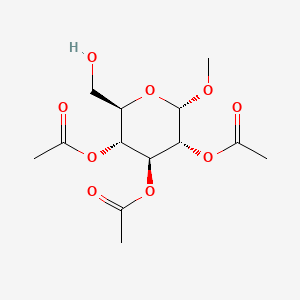

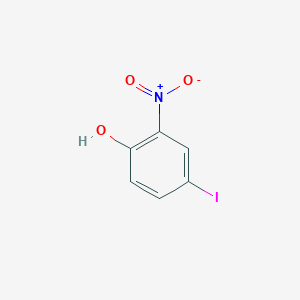
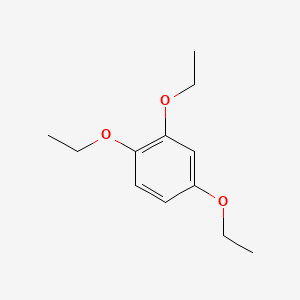
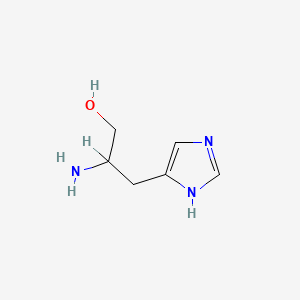
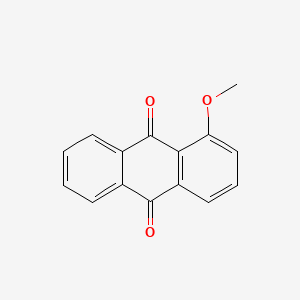

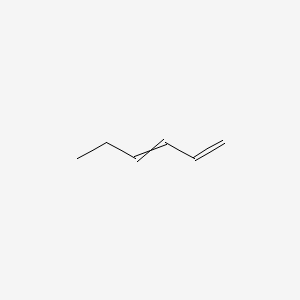
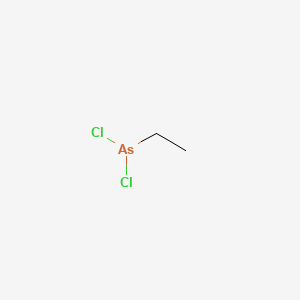
![1-Oxaspiro[4.5]decan-2-one](/img/structure/B1595756.png)



